molecular formula C12H8ClNO2 B8415288 4-(6-Chloropyridin-3-yl)benzoic acid

4-(6-Chloropyridin-3-yl)benzoic acid

Cat. No.: B8415288
M. Wt: 233.65 g/mol
InChI Key: ZDYVAVPDLFMYOA-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-3-yl)benzoic acid is a heterocyclic organic compound featuring a benzoic acid moiety linked to a chlorinated pyridine ring. Its molecular formula is C₁₂H₈ClNO₂, with a molecular weight of 257.66 g/mol. The structure comprises a benzoic acid group (carboxylic acid attached to a benzene ring) connected via a carbon-carbon bond to a pyridine ring substituted with chlorine at the 6-position. The chlorine atom and carboxylic acid group contribute to its electronic properties, influencing reactivity, solubility, and binding affinity in biological systems .

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

4-(6-chloropyridin-3-yl)benzoic acid

InChI

InChI=1S/C12H8ClNO2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16)

InChI Key

ZDYVAVPDLFMYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(6-Chloropyridin-3-yl)benzoic acid with structurally analogous compounds, focusing on molecular properties, substituent effects, and inferred applications.

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₁₂H₈ClNO₂ 257.66 -Cl (pyridine C6), -COOH (benzene C4) Drug intermediates, metal ligands
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid C₁₂H₉ClN₂O₄S 312.73 -Cl (benzene C4), -SO₂NH-pyridine Enzyme inhibition, solubility studies
5-Chloro-4-methylpyridine-2-carboxylic acid C₇H₆ClNO₂ 171.58 -Cl (pyridine C5), -CH₃ (C4), -COOH Antibacterial agents, synthesis
(S)-4-(6-Carboxy-9-fluoro-...) benzoxazine* C₂₀H₁₈FNO₅ 371.36 -F, -COOH, fused benzoxazine ring Fluoroquinolone antibiotics

*Partial structure from ; full name abbreviated for clarity.

Key Findings

Substituent Position and Electronic Effects The chlorine position significantly impacts electronic properties. The sulfamoyl group in 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid introduces hydrogen-bonding capacity, which may improve aqueous solubility relative to the target compound, despite its higher molecular weight (312.73 vs. 257.66 g/mol) .

Biological Activity Compounds like (S)-4-(6-Carboxy-9-fluoro-...) benzoxazine () demonstrate that fluorine substitution adjacent to a carboxylic acid group can enhance antibacterial activity, as seen in fluoroquinolones. This suggests that this compound could be modified with halogens or fused rings to optimize bioactivity . The methyl group in 5-chloro-4-methylpyridine-2-carboxylic acid () increases lipophilicity, which might favor membrane penetration in antibacterial applications compared to the target compound’s unsubstituted pyridine ring .

Synthetic Utility

  • The benzoic acid-pyridine scaffold is versatile. For example, 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid’s sulfamoyl group enables covalent enzyme inhibition, while the target compound’s simpler structure may serve as a ligand for metal-organic frameworks (MOFs) or catalyst design .

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